molecular formula C11H10O4 B1629201 6,7-Dimethoxy-4H-1-benzopyran-4-one CAS No. 58511-89-0

6,7-Dimethoxy-4H-1-benzopyran-4-one

Cat. No. B1629201
CAS RN: 58511-89-0
M. Wt: 206.19 g/mol
InChI Key: AVEFEKKVKSUABY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethoxychromen-4-one is a natural product found in Salicornia europaea, Salicornia maritima, and Acicarpha tribuloides with data available.

Scientific Research Applications

Radioiodination and Labeling Studies

6,7-Dimethoxy-4H-1-benzopyran-4-one and its derivatives have been explored in the field of radiochemistry. Baranowska-Kortylewicz and Kortylewicz (1991) studied the radioiodination of 6,7-dimethoxy-4-bromomethylcoumarins, revealing their potential for no-carrier-added preparations, which is significant in the synthesis of radiopharmaceuticals (Baranowska-Kortylewicz & Kortylewicz, 1991). Additionally, Baranowska-Kortylewicz and Kassis (1993) demonstrated the use of 4-(Bromomethyl)-6,7-dimethoxy-2-oxo-2H-benzopyran for labeling sulfhydryl groups in mammalian cells, providing a method for tracking biological molecules in cellular environments (Baranowska-Kortylewicz & Kassis, 1993).

Antitumor and Anti-inflammatory Properties

Research has identified several derivatives of 6,7-Dimethoxy-4H-1-benzopyran-4-one with potential antitumor and anti-inflammatory applications. Kiem et al. (2005) discovered two new benzopyrans, including a 6,7-dimethoxy derivative, exhibiting strong cytotoxic effects against human cancer cell lines (Kiem et al., 2005). Ferraz et al. (2005) investigated the antitumor effects of three benzopyrans from Hypericum polyanthemum, demonstrating potent growth inhibitory activity (Ferraz et al., 2005). Similarly, Atta‐ur‐ Rahman et al. (2003) found that isoflavonoids derived from 6,7-dimethoxy-4H-1-benzopyran-4-one showed significant anti-inflammatory activity (Atta‐ur‐ Rahman et al., 2003).

Structural and Electrochemical Studies

Structural analysis of compounds related to 6,7-Dimethoxy-4H-1-benzopyran-4-one has been a focus of several studies. Stomberg, Langer, and Hauteville (2002) determined the crystal structure of a related compound, highlighting its significance as an inhibitor of cyclic nucleotide phosphodiesterases (Stomberg, Langer, & Hauteville, 2002). Additionally, Tuğral and Berkem (2014) explored the electrochemical behavior of ethylenedioxycoumarins, including a 6,7-dimethoxy derivative, providing insights into their electrodimerization pathways (Tuğral & Berkem, 2014).

properties

IUPAC Name

6,7-dimethoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-13-10-5-7-8(12)3-4-15-9(7)6-11(10)14-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEFEKKVKSUABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C=CO2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618785
Record name 6,7-Dimethoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-4H-1-benzopyran-4-one

CAS RN

58511-89-0
Record name 6,7-Dimethoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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